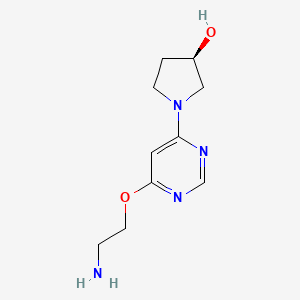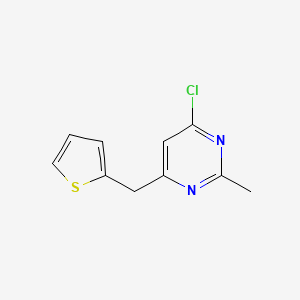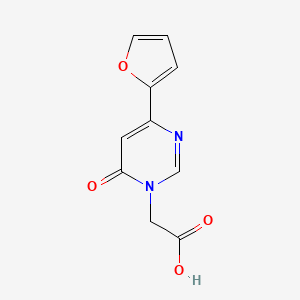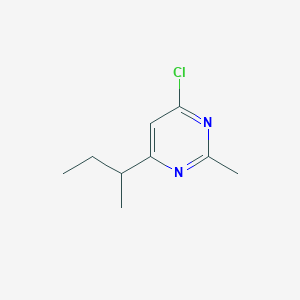
(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol
説明
(R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, also known as (R)-AEP, is a synthetic molecule that has become increasingly popular in the scientific research field due to its ability to act as an agonist for the human serotonin receptor 5-HT2A. It is a highly selective agonist, meaning it binds to the serotonin receptor and activates it, allowing for a variety of research applications. AEP also has a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes.
科学的研究の応用
Pyrimidine Derivatives in Anti-inflammatory Research
Pyrimidines, including derivatives structurally related to (R)-1-(6-(2-aminoethoxy)pyrimidin-4-yl)pyrrolidin-3-ol, exhibit significant anti-inflammatory effects due to their ability to inhibit various inflammatory mediators like prostaglandin E2, tumor necrosis factor-α, and others. Recent studies have focused on the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, highlighting the potential for developing new therapeutic agents targeting inflammatory diseases (Rashid et al., 2021).
Pyrimidine Derivatives as Pharmacologically Active Compounds
Pyrimidine derivatives have been recognized for their wide range of pharmacological activities, serving as a promising scaffold for drug development. These compounds have shown effectiveness in various domains, including antiviral, antimicrobial, antitumor, and antifungal activities. The structural diversity of pyrimidine allows for the exploration and design of new compounds with desired pharmacological properties (Chiriapkin, 2022).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a key component of this compound, is extensively utilized in medicinal chemistry due to its versatile nature, contributing significantly to the stereochemistry and three-dimensional profile of molecules. Pyrrolidine derivatives have shown promise in various therapeutic areas, including as inhibitors for certain diseases, demonstrating the critical role of this scaffold in the design of new biologically active compounds (Li Petri et al., 2021).
Dipeptidyl Peptidase IV Inhibitors
Research has identified pyrrolidine-based compounds as effective dipeptidyl peptidase IV (DPP IV) inhibitors, crucial for treating type 2 diabetes mellitus. These inhibitors showcase a potential therapeutic approach by modulating the activity of incretin hormones, highlighting the importance of the pyrrolidine scaffold in developing antidiabetic drugs (Mendieta et al., 2011).
Hybrid Catalysts in Synthesis
The synthesis of pyrimidine and its derivatives, including compounds similar to this compound, has been enhanced by using hybrid catalysts. These catalysts facilitate the development of complex molecules through eco-friendly and efficient synthetic pathways, underscoring the ongoing advancements in chemical synthesis methodologies (Parmar et al., 2023).
特性
IUPAC Name |
(3R)-1-[6-(2-aminoethoxy)pyrimidin-4-yl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c11-2-4-16-10-5-9(12-7-13-10)14-3-1-8(15)6-14/h5,7-8,15H,1-4,6,11H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCBMIFOANDPLZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=CC(=NC=N2)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















